Boc-Leu-psi(CH2NH)Leu-OH

Description

Fundamental Principles of Peptidomimetic Design in Chemical Biology

Peptidomimetic design is a strategic approach in medicinal chemistry aimed at creating molecules that replicate the essential features of a natural peptide required for biological activity. nih.gov The primary goals are to enhance metabolic stability, improve bioavailability, and refine receptor affinity and selectivity. rsc.org This is achieved by systematically modifying the peptide's structure. nih.gov Strategies range from local modifications of amino acid side chains and backbone alterations to global constraints like cyclization. nih.govrsc.org By replacing labile amide bonds with more robust surrogates, researchers can significantly extend the half-life of these molecules in biological systems. symeres.com Furthermore, conformational constraints can be introduced to lock the molecule in its bioactive conformation, thereby increasing its potency and selectivity for a specific biological target. nih.gov

The ψ[CH2NH] Reduced Amide Bond Isostere: Structural and Conformational Implications

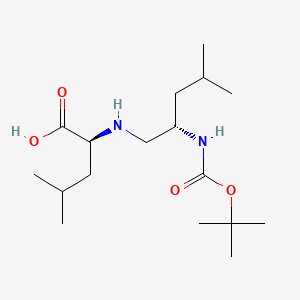

A widely employed strategy in peptidomimetic design is the use of amide bond isosteres, which are chemical groups that mimic the size, shape, and electronic properties of the amide bond. nih.gov Among these, the reduced amide bond, denoted as ψ[CH2NH], is a prominent example. This modification involves the replacement of the carbonyl group (C=O) of an amide bond with a methylene (B1212753) group (CH2). acs.org

This seemingly simple substitution has profound structural and conformational consequences. The planarity of the original amide bond is disrupted, introducing greater rotational freedom around the new C-C bond. wjarr.com The hydrogen bond acceptor capability of the carbonyl oxygen is eliminated, which can alter interactions with biological targets. acs.org The introduction of a secondary amine in the backbone imparts a positive charge at physiological pH, a feature that can influence binding and solubility. kyoto-u.ac.jprsc.org From a conformational standpoint, the ψ[CH2NH] linkage can lead to stabilized beta-turns while causing only a small destabilization of alpha-helices. nih.gov

Role of Boc-Leu-ψ[CH2NH]Leu-OH as a Model Peptidomimetic in Academic Investigations

To understand the precise impact of the ψ[CH2NH] modification, researchers often turn to well-defined model systems. Boc-Leu-ψ[CH2NH]Leu-OH serves as an important example of such a model peptidomimetic. This dipeptide analogue incorporates the reduced amide bond between two leucine (B10760876) residues, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group and a free carboxylic acid at the C-terminus.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGKJRVDWFEBEO-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis of Boc-Leu-ψ[CH2NH]Leu-OH and Related Analogues

The synthesis of pseudopeptides like Boc-Leu-ψ[CH2NH]Leu-OH can be accomplished through various strategies, primarily categorized into solid-phase and solution-phase methods. The choice of method often depends on the desired scale, purity requirements, and the specific sequence of the target peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides and their analogues due to its efficiency and amenability to automation. The synthesis of pseudopeptides containing the reduced amide bond on a solid support requires specialized protocols to incorporate the non-standard linkage.

The Boc (tert-butyloxycarbonyl) strategy is a classical approach in SPPS. sunresinlifesciences.com For the synthesis of pseudopeptides, a key step involves the reductive amination between a resin-bound amine and a Boc-protected amino aldehyde. acs.org This process typically utilizes a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.net The synthesis of linear pseudopeptide libraries containing the ψ[CH₂NH] surrogate has been successfully demonstrated using Boc-SPPS. nih.gov Comparative studies have shown that racemization is not a significant issue during the synthesis of these pseudopeptide mixtures. nih.gov Furthermore, protecting the secondary amine of the ψ[CH₂NH] group, for instance with a benzyloxycarbonyl (Cbz) group, can be beneficial during the synthesis. nih.gov

Table 1: Key Features of Boc-SPPS for Pseudopeptide Synthesis

| Feature | Description |

| N-α-Protection | tert-butyloxycarbonyl (Boc) group. acs.org |

| Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acs.org |

| Linkage Formation | Reductive amination of a Boc-amino aldehyde. acs.org |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN). researchgate.net |

| Support Resin | Phenylacetamidomethyl (PAM) resin is commonly used. acs.org |

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is another widely used method in SPPS, favored for its milder deprotection conditions (typically piperidine (B6355638) in DMF). acs.org Incorporating a ψ[CH₂NH] bond using Fmoc chemistry also relies on reductive alkylation. researchgate.net This involves reacting the N-terminal amino group of the growing peptide chain on the solid support with an Fmoc-protected amino aldehyde. researchgate.net For the synthesis of peptides containing N-methyl groups, the Fmoc strategy is often preferred over the Boc strategy to avoid certain side reactions. researchgate.net The synthesis of thioether-containing peptides has been achieved on a 2-chlorotrityl (Cltr) resin using an Fmoc/tBu strategy. mdpi.com

Reductive alkylation is a fundamental reaction for forming the ψ[CH₂NH] linkage in both Boc and Fmoc-based SPPS. acs.orgresearchgate.net This reaction involves two key steps: the formation of a Schiff base (imine) intermediate between an amine and an aldehyde, followed by its reduction to a secondary amine. wikipedia.org A significant challenge in this process is the synthesis and stability of the Nα-protected amino aldehydes, which can be prone to racemization. jst.go.jp The Nα-t-Boc-amino aldehydes can be prepared by the reduction of the corresponding N,O-dimethylamide ("Weinreb" amides) of the amino acid using lithium aluminum hydride or by the oxidation of a protected amino alcohol. acs.org New strategies have been developed to obtain Nα-t-Boc-amino acid aldehydes from asparagine and glutamine with improved yields. nih.gov Microwave irradiation has been shown to shorten reaction times and improve yields in the solid-phase synthesis of pseudopeptides via reductive alkylation. researchgate.net

Table 2: Common Reducing Agents in Reductive Alkylation for Pseudopeptide Synthesis

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective, commonly used in both solution and solid-phase synthesis. researchgate.net |

| Sodium Triacetoxyborohydride (STAB) | A milder and often more effective alternative to NaBH₃CN, particularly in solution-phase reactions. wikipedia.org |

| Sodium Borohydride (NaBH₄) | A stronger reducing agent, its use requires careful control of reaction conditions to avoid over-reduction. jst.go.jp |

Solution-Phase Synthetic Routes

While SPPS is dominant, solution-phase synthesis remains a valuable method, especially for large-scale production or when specific purification strategies are required. The synthesis of Boc-Leu-ψ[CH₂NH]Leu-OH in solution would typically involve the reductive amination of a Boc-leucine aldehyde with a leucine (B10760876) ester, followed by saponification of the ester to yield the free carboxylic acid. The use of microwave irradiation in conjunction with condensing agents like titanium tetrachloride (TiCl₄) has been shown to accelerate dipeptide synthesis in solution. mdpi.com The biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) is another efficient coupling reagent for solution-phase peptide synthesis, promoting rapid and epimerization-free peptide bond formation. unibo.it

Protection Group Chemistry for the ψ[CH₂NH] Moiety

The synthesis of pseudopeptides containing the ψ[CH₂NH] moiety necessitates careful consideration of protecting group strategy for the secondary amine formed. This is crucial to prevent unwanted side reactions during subsequent peptide coupling steps. The choice of protecting group is dictated by its stability under the conditions of peptide synthesis and the ease of its removal without compromising the integrity of the rest of the molecule.

For pseudopeptides synthesized using Boc-solid-phase peptide synthesis (Boc-SPPS), a common strategy involves the use of the benzyloxycarbonyl (Z or Cbz) group to protect the secondary amine of the ψ[CH₂NH] unit. nih.gov The Cbz group is advantageous due to its stability to the acidic conditions used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid, TFA) and its lability under different conditions, such as hydrogenolysis or strong acid treatment (e.g., HF), which are often employed for the final cleavage from the resin. nih.gov Comparative studies have indicated that protecting the ψ[CH₂NH] surrogate with a benzyloxycarbonyl group during synthesis is beneficial. nih.govnih.gov

Another key protecting group in this context is the tert-butoxycarbonyl (Boc) group itself. In a one-pot tandem direct reductive amination/N-Boc protection, the initially formed secondary amine can be trapped in situ with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This prevents the common side reaction of dialkylation where the secondary amine might react further with the aldehyde. nih.gov

Table 1: Protecting Groups for the ψ[CH₂NH] Moiety

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages in ψ[CH₂NH] Synthesis |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, HF, HBr/AcOH | Stable to TFA used in Boc-SPPS; orthogonal to Boc group. nih.govnih.gov |

Chemical Derivatization for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of bioactive peptides, chemical derivatization of a lead compound like Boc-Leu-ψ[CH₂NH]Leu-OH is a fundamental strategy. This involves systematically modifying different parts of the molecule—the side chains and the N-terminus—to probe their influence on biological activity.

Side-Chain Modifications and Functional Group Introductions

The leucine side chains in Boc-Leu-ψ[CH₂NH]Leu-OH are primary targets for modification to investigate their role in molecular recognition and binding. While direct functionalization of the aliphatic leucine side chain can be challenging, several strategies can be employed.

One approach is the late-stage functionalization of peptides. For instance, methods for the C(sp³)–H arylation of aliphatic amino acid residues in peptides have been developed. rsc.org These reactions, often catalyzed by palladium, can introduce aryl groups onto the side chains, allowing for the exploration of new interactions with biological targets. rsc.org Another strategy involves the photochemical decarboxylative arylation of aspartic or glutamic acid residues, which can be used to generate analogues of aromatic amino acids. researchgate.net While not directly modifying leucine, this highlights the potential for introducing diverse functionalities into a peptide sequence.

Furthermore, the synthesis can start with non-proteinogenic amino acids that already contain the desired functional groups. This allows for the incorporation of a wide variety of functionalities at the leucine positions, enabling a comprehensive SAR study. The dynamics of leucine side chains are highly sensitive to their environment, and modifications can significantly alter peptide orientation and interaction with surfaces or receptors. nih.gov

Synthesis of N-terminally Modified Analogues

The N-terminus of a peptide is often readily accessible for modification, making it a common target for derivatization. nih.gov For Boc-Leu-ψ[CH₂NH]Leu-OH, the N-terminal Boc group can be removed to expose the primary amine, which can then be acylated or alkylated to introduce a variety of functional groups.

Common N-terminal modifications include:

Acetylation: The introduction of an acetyl group neutralizes the positive charge of the N-terminal amine, which can mimic the state of native proteins and increase metabolic stability. rsc.orgnih.gov

Biotinylation: The attachment of biotin (B1667282) allows for strong and specific binding to avidin (B1170675) or streptavidin, which is useful for affinity-based purification, detection, and assay development. nih.govorgsyn.org

Fluorescent Labeling: The conjugation of a fluorophore, such as fluorescein (B123965) or coumarin (B35378) derivatives, enables the detection of the peptide in low concentrations and is valuable for studying its localization and interaction with biological systems. nih.gov

These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the pseudopeptide.

Table 2: Examples of N-Terminal Modifications and Their Applications

| Modification | Reagent/Method | Purpose/Application |

|---|---|---|

| Acetylation | Acetic anhydride or acetyl chloride | Mimics native protein structure, enhances stability. rsc.orgnih.gov |

| Biotinylation | NHS-biotin or other activated biotin esters | Affinity labeling, purification, and detection. nih.govorgsyn.org |

Generation of Pseudopeptide Libraries Incorporating ψ[CH₂NH] Surrogates

The synthesis of pseudopeptide libraries is a powerful tool for the discovery of new bioactive compounds and for rapidly exploring SAR. nih.govontosight.ai Systematic approaches have been developed for the creation of both linear and cyclic pseudopeptide libraries containing the ψ[CH₂NH] amide bond surrogate.

A common method for generating linear pseudopeptide libraries is through Boc-SPPS. nih.govnih.gov This allows for the assembly of mixtures of pseudopeptides with one or more reduced amide bonds. For example, libraries of 4 and 64 pseudopeptide components have been successfully synthesized using this approach. nih.govnih.gov A "psi-scan" approach can be utilized, where a reduced amide bond is systematically moved through the peptide sequence to generate a series of sub-libraries. ontosight.ai

Cyclic pseudopeptide libraries can also be generated. A resin-bound cyclization approach is often employed, where the peptide is assembled on a solid support, and the cyclization is performed while the peptide is still attached to the resin. nih.govnih.gov This method minimizes the formation of dimers and other oligomers. ontosight.ai For instance, cyclic libraries containing 4 and 256 components with a single ψ[CH₂NH] surrogate have been synthesized. nih.govnih.gov The use of efficient coupling reagents like HATU can facilitate rapid cyclization. nih.govnih.gov

These library approaches permit the efficient screening of a large number of complex structures, accelerating the identification of lead compounds and the elucidation of trends in their physicochemical properties. nih.govontosight.ai

Table 3: Strategies for Pseudopeptide Library Synthesis

| Library Type | Synthetic Approach | Key Features |

|---|---|---|

| Linear Pseudopeptide Libraries | Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) | Allows for the creation of mixtures of pseudopeptides with multiple reduced amide bonds. nih.govnih.gov |

| Cyclic Pseudopeptide Libraries | Resin-bound Cyclization | Minimizes intermolecular side reactions, leading to cleaner cyclization. nih.govnih.gov |

Advanced Structural and Conformational Analysis

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic techniques have been instrumental in probing the conformational landscape of Boc-Leu-psi(CH2NH)Leu-OH in solution.

NMR spectroscopy stands as a primary tool for determining the three-dimensional structure of peptides and their analogs in a solution state. ucl.ac.uk

A suite of one- and two-dimensional NMR experiments is employed to assign proton resonances and to understand the connectivity and spatial proximity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bond lengths. libretexts.org Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure. ucl.ac.uklibretexts.org For instance, the correlation between amide protons and their adjacent alpha-protons is a key feature in the fingerprint region of a COSY spectrum. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org This is particularly useful for identifying all the protons belonging to a single amino acid residue, as it transfers magnetization beyond directly coupled spins. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining which protons are close to each other in space, regardless of whether they are connected by bonds. libretexts.org The intensity of NOESY cross-peaks is related to the distance between protons, providing critical constraints for structural calculations. uzh.ch The observation of specific NOEs, such as those between backbone protons, can indicate the presence of secondary structures like beta-turns or helices. ucl.ac.uk

Table 1: Common 2D NMR Techniques and Their Applications

| Technique | Information Provided | Primary Application in Peptide Analysis |

| COSY | Through-bond scalar coupling between adjacent protons. libretexts.org | Identifying neighboring protons to establish the basic covalent structure. libretexts.org |

| TOCSY | Correlation of all protons within a spin system. libretexts.org | Assigning all protons belonging to a specific amino acid residue. libretexts.org |

| NOESY | Through-space dipolar coupling between protons that are close in proximity. libretexts.org | Determining spatial relationships to define the 3D conformation. uzh.ch |

The data from NOESY experiments are translated into distance constraints, which are fundamental for calculating the three-dimensional structure of the molecule. ucl.ac.uk Additionally, the coupling constants (³JNHα) obtained from 1D NMR spectra can be used to estimate the phi (Φ) torsion angles of the peptide backbone. acs.org These experimental restraints are then used in molecular modeling programs to generate a family of structures consistent with the NMR data. ucl.ac.ukacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides a high-resolution, three-dimensional picture of a molecule in its crystalline state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the precise positions of the atoms can be determined. nih.gov

For this compound, a crystal structure would definitively reveal bond lengths, bond angles, and the conformation of the molecule in the solid state. ohio-state.edu This information is invaluable for understanding the intrinsic structural preferences of the molecule and how it packs in a crystal lattice. ohio-state.edursc.org The solid-state structure can then be compared with the solution-state conformations determined by NMR to assess the degree of conformational flexibility.

Table 2: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. nih.gov |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. nih.gov |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. wikipedia.org |

| Bond Lengths | The distances between bonded atoms. ohio-state.edu |

| Bond Angles | The angles formed by three connected atoms. ohio-state.edu |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools used in conjunction with experimental data to refine and analyze the structure of this compound. tarosdiscovery.com Techniques such as molecular dynamics simulations can use the distance and torsion angle constraints from NMR to explore the conformational space available to the molecule. ucl.ac.uk These simulations can provide insights into the dynamic behavior of the molecule and the relative stability of different conformations. tarosdiscovery.com

Furthermore, computational methods can be used to model the interactions of this compound with other molecules, which is crucial for understanding its potential biological activity. tarosdiscovery.com By combining experimental data from NMR and X-ray crystallography with computational modeling, a comprehensive and detailed understanding of the structural and conformational properties of this compound can be achieved. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Coarse-grained MD simulations have been employed to study the self-assembly of dipeptides, revealing that they can spontaneously form various nanostructures like spherical vesicles and nanotubes. acs.org The assembly process is often concentration-dependent, involving the fusion of smaller structures at low concentrations and the bending of larger sheets at higher concentrations. acs.org Energetic analyses from these simulations indicate that the formation of specific nanostructures is governed by a delicate balance between peptide-peptide and peptide-water interactions. acs.org All-atom MD simulations further elucidate that these structures are stabilized by a combination of T-shaped aromatic stacking and intermolecular hydrogen bonds. acs.org In the context of pseudopeptides, restrained molecular dynamics simulations have been used to build refined molecular models, particularly for cyclic pseudopeptides containing the ψ[CH2NH] surrogate. researchgate.net

Key Findings from MD Simulations:

| Simulation Type | Key Insight | Reference |

| Coarse-Grained MD | Spontaneous self-assembly into nanovesicles and nanotubes. | acs.org |

| All-Atom MD | Stabilization of nanostructures via T-shaped aromatic stacking and hydrogen bonding. | acs.org |

| Restrained MD | Refinement of molecular models for cyclic pseudopeptides. | researchgate.net |

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure and energetic properties of molecules. These methods are crucial for analyzing how modifications, such as the introduction of a reduced amide bond, affect the intrinsic conformational preferences of a peptide.

Homology Modeling and Ligand-Target Docking Studies

Homology modeling and ligand-target docking are computational techniques used to predict the three-dimensional structure of a protein and how a ligand, such as this compound, might bind to it.

Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. plos.orgbiorxiv.org This approach is particularly useful when the crystal structure of the target protein is unavailable. plos.org Once a protein model is generated, ligand docking can be performed to predict the binding mode and affinity of a ligand. biorxiv.orgnih.gov Studies have shown that even weakly related proteins can share common binding sites for chemically similar ligands, a concept utilized in "ligand docking by homology modeling". plos.org This approach can outperform classical docking methods in predicting ligand binding modes. plos.org For pseudopeptides, docking studies are essential to understand how the modified backbone interacts with the binding pocket of a receptor, which can explain changes in biological activity. For instance, reduced affinities of some pseudopeptides for their receptors might be due to altered binding interactions or increased flexibility. nih.govnih.gov

Conformational Landscape and Rigidification Effects

The introduction of the ψ[CH2NH] bond significantly alters the conformational landscape of the peptide. This section explores the influence of this modification on backbone flexibility and the formation of specific secondary structures.

Formation and Characterization of Specific Turn Motifs (e.g., β-turns, γ-turns)

Despite the increased flexibility, pseudopeptides containing the ψ[CH2NH] modification can still adopt well-defined secondary structures, including β-turns and γ-turns. These turn motifs are crucial for the biological activity of many peptides, as they often constitute the recognition site for receptors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing these structures in solution. The observation of key Nuclear Overhauser Effects (NOEs) can confirm the presence of specific turn structures. For example, studies on designed peptide hairpins have identified γ-turns stabilized by a C(7) hydrogen bond. The incorporation of a ψ[CH2NH] isostere can influence the type of turn that is formed.

Intramolecular Hydrogen Bonding Networks and Stability

Intramolecular hydrogen bonds (IMHBs) are critical for stabilizing specific conformations, including turn motifs. In peptides, these bonds typically form between the carbonyl oxygen of one residue and the amide proton of another. The replacement of a carbonyl group in the ψ[CH2NH] modification removes a hydrogen bond acceptor site, which can disrupt existing hydrogen bonding networks.

However, new hydrogen bonds can form involving the secondary amine of the reduced bond, which can act as a hydrogen bond donor. The stability of these IMHBs can be studied using techniques like NMR, by analyzing the temperature dependence of NH chemical shifts. QM calculations can also provide valuable insights into the strength and geometry of these interactions. mdpi.com The interplay of these hydrogen bonding networks ultimately dictates the conformational preferences and stability of the pseudopeptide.

Investigation of Biological Interactions and Mechanistic Insights in Vitro and Preclinical Focus

Enzyme Inhibition Mechanism and Potency Studies

No information was found regarding the enzyme inhibition properties of Boc-Leu-psi(CH2NH)Leu-OH.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

There are no available data on the K_i_ or IC_50_ values for this compound against any enzyme targets.

Characterization of Binding Site Interactions within Enzymes

Without inhibition data, there is no information on the binding mode or specific interactions of this compound within any enzyme active sites.

Specific Enzyme Targets (e.g., Proteases like HIV-1 Protease, Renin, β-Secretase, iNOS)

No studies have been published that identify or test this compound as an inhibitor of specific proteases or other enzymes.

Receptor Binding and Functional Modulation (In Vitro)

No data were found concerning the interaction of this compound with any receptors.

Quantification of Ligand-Receptor Binding Affinities

There is no public data quantifying the binding affinity of this compound for any known receptors.

Agonist and Antagonist Functional Characterization (in vitro assays)

No in vitro functional assays have been reported to characterize this compound as either a receptor agonist or antagonist.

Receptor Subtype Selectivity Profiling

The introduction of a reduced amide bond (psi[CH2NH]) into a peptide sequence is a common strategy to develop receptor antagonists and to probe structure-activity relationships. However, this modification can significantly alter the binding affinity and selectivity across different receptor subtypes.

For instance, in the context of neurotensin (B549771) (NT) receptor analogs, the placement of the psi[CH2NH] bond is critical. Replacement of the Tyr¹¹-Ile¹² peptide bond in a neurotensin fragment with a psi[CH2NH] bond resulted in a 3400-fold loss in binding affinity. researchgate.net Similarly, modifications at other positions also led to substantial decreases in potency, indicating that the native amide bond is crucial for high-affinity binding to the neurotensin receptor. researchgate.net Conversely, a different study on neurotensin-(8-13) analogs found that a psi[CH2NH] modification at the 8-9 position resulted in a compound that was about three times more potent than neurotensin in binding to mouse brain membranes.

In the endothelin (ET) system, a reduced amide bond scan of an ET receptor antagonist based on the C-terminal hexapeptide of endothelin was performed. Most of these modifications resulted in a 7- to 160-fold loss in receptor affinity for both ETA and ETB receptor subtypes. acs.org This demonstrates that while the psi[CH2NH] modification can enhance metabolic stability, it often comes at the cost of receptor affinity, and its effect on selectivity is highly dependent on its position within the peptide sequence.

Relevant Receptor Systems (e.g., Neurotensin Receptors, Cholecystokinin Receptors, Opioid Receptors, Endothelin Receptors)

The reduced amide isostere psi[CH2NH] has been incorporated into ligands for various receptor systems to enhance metabolic stability and modulate activity.

Neurotensin Receptors: Several studies have explored the incorporation of the psi[CH2NH] bond into analogs of neurotensin. researchgate.netnih.govbioscientifica.com One analog of neurotensin-(8-13), H-Lys-psi(CH2NH)Lys-Pro-Tyr-Ile-Leu-OH, was found to be a potent agonist with higher binding affinity and greater resistance to degradation compared to native neurotensin. researchgate.net Another study showed that while most psi[CH2NH] substitutions in a neurotensin fragment decreased potency, they retained agonist activity. nih.gov The N-terminal Boc-protection on these analogs generally resulted in decreased potency compared to their counterparts with a free amino terminus. researchgate.netnih.gov

Cholecystokinin (CCK) Receptors: The psi[CH2NH] modification has been used in the design of CCK receptor ligands. Syntheses of pseudopeptide analogs of the C-terminal tetrapeptide of gastrin/CCK, such as Boc-Trp-psi(CH2NH)-Met-Asp-Phe-NH2, have been described to explore structure-activity relationships at CCK receptors. researchgate.net This modification is part of a broader strategy to develop selective ligands for CCK₁ and CCK₂ receptor subtypes. google.comresearchgate.net

Opioid Receptors: While direct studies on this compound and opioid receptors are not prominent, the psi[CH2NH] modification is a known strategy in opioid peptide research. For example, it has been incorporated into endomorphin-2 analogs. researchgate.net However, not all modifications are beneficial; a Tyr¹-ψ[CF₃CH₂-NH]-Gly² peptidomimetic of Leu-enkephalin was found to decrease metabolic stability by accelerating proteolysis at a downstream position. nih.gov

Endothelin Receptors: The psi[CH2NH] modification has been systematically evaluated in C-terminal hexapeptide antagonists of endothelin receptors. acs.org A key motivation for this modification is to overcome the enzymatic instability of peptide-based antagonists. While most reduced amide bond analogs showed a loss in receptor affinity, the research highlights the importance of this strategy in the quest for more stable endothelin receptor antagonists. acs.org The primary target in this system is often the endothelin-converting enzyme (ECE), which produces the active endothelin peptides. nih.gov

Cellular Signaling Pathway Interrogation (In Vitro)

Analysis of Intracellular Signaling Cascade Modulation (e.g., mTOR pathway activation)

Direct studies analyzing the effect of this compound on specific intracellular signaling cascades like the mTOR pathway are not available in the reviewed literature. However, research on related compounds provides some context. A study on rubiscolin-6 analogs, which are opioid peptides, investigated their impact on the AKT/mTOR pathway in a neuroblastoma cell line. researchgate.net In that study, certain peptide analogs were found to significantly increase the phosphorylation of both AKT and mTOR, suggesting a neuroprotective role by activating this pathway. researchgate.net

Given that leucine (B10760876) and its derivatives can sometimes influence the mTOR pathway, it is plausible that this compound could have some effect. smolecule.com However, without direct experimental evidence, this remains speculative. The modulation of signaling pathways is typically a downstream consequence of the compound's primary interaction with its receptor or enzyme target. For example, neurotensin receptor activation can trigger various downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway. acs.org

Metabolic Stability and Degradation Pathways (In Vitro/Ex Vivo)

Resistance to Proteolytic Degradation by Purified Enzymes or Tissue Homogenates

A primary advantage of incorporating a reduced amide bond (psi[CH2NH]) into a peptide backbone is the significant increase in resistance to enzymatic degradation. nih.gov Native peptide bonds are susceptible to cleavage by a wide array of proteases, leading to short biological half-lives. nih.govgoogle.com The psi[CH2NH] isostere is not recognized by peptidases, thus rendering the modified bond stable against proteolysis. google.comdiva-portal.org

Studies have consistently demonstrated this enhanced stability. For example, neurotensin analogs containing a psi[CH2NH] bond were shown to be markedly more resistant to degradation by rat brain membranes or homogenates compared to the native peptide. nih.govresearchgate.net Similarly, this modification increased the metabolic stability of Angiotensin IV peptidomimetics. diva-portal.org This strategy is a cornerstone in peptide drug design, aiming to improve pharmacokinetic profiles by preventing rapid breakdown by endo- and exoproteases. nih.govmdpi.com

Below is a data table summarizing the stability of various peptides, including those with modifications aimed at increasing proteolytic resistance.

| Peptide/Analog | Modification | Stability Assessment | Outcome | Reference |

| Neurotensin-(8-13) Analogs | psi[CH2NH] bond | Degradation in rat brain homogenates | N-terminally protected analogs were slowly degraded | nih.gov |

| JMV 449 (NT analog) | psi[CH2NH] at position 8-9 | Degradation by rat brain membranes | Markedly more resistant to degradation than neurotensin | |

| Endothelin Hexapeptide Analogs | N-methylation of Ile²⁰ | Rat intestinal perfusate assay | Enhanced proteolytic stability | acs.org |

| TY027 (Opioid/NK-1 ligand) | Standard Peptide | Rat plasma incubation | Half-life of 4.8 hours | researchgate.net |

| Ligand 3 (AKG115) | Dmt and NMePhe substitutions | Rat plasma incubation | Half-life > 24 hours | researchgate.net |

| EFK17 (Antimicrobial peptide) | d-enantiomer substitutions | Exposure to various proteases | Rendered indigestible by all four tested proteases | nih.gov |

Identification of Metabolites and Degradation Products

For peptide-based drugs, metabolism can occur through various routes. In human plasma, chymotrypsin-like proteases can cleave peptide bonds C-terminal to large hydrophobic amino acids like leucine. frontiersin.org Therefore, if other standard peptide bonds were present in a larger peptide containing the this compound motif, they would remain susceptible.

For the specific compound this compound, metabolic transformation would likely involve:

Modification of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group could be cleaved.

Oxidation: The leucine side chains are potential sites for oxidation by cytochrome P450 enzymes.

Conjugation: The C-terminal carboxylic acid could be conjugated with molecules such as glucuronic acid to facilitate excretion.

In a study of an endothelin antagonist, the primary metabolites were identified as products of C-terminal cleavage by carboxypeptidases, indicating that unless the C-terminus is protected (e.g., by amidation), it remains a likely site of degradation. acs.org The specific metabolites of this compound would need to be identified experimentally, typically by incubating the compound with liver microsomes or in plasma followed by analysis with LC-MS. frontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Activity

Systematic modifications of a lead compound are a cornerstone of medicinal chemistry, allowing researchers to probe the interactions with biological targets and to optimize activity.

The substitution of the leucine (B10760876) residues in Boc-Leu-psi(CH2NH)Leu-OH would be expected to significantly impact its interaction with biological targets such as receptors and enzymes. The bulky, hydrophobic isobutyl side chains of the two leucine residues are likely key pharmacophoric elements, engaging in van der Waals interactions within hydrophobic pockets of a target protein.

Replacing one or both leucine residues with other amino acids would alter the steric, electronic, and hydrophobic profile of the molecule. For instance:

Substitution with smaller aliphatic residues (e.g., Alanine, Valine): This would likely reduce the binding affinity due to a loss of hydrophobic interactions. However, it could also potentially increase selectivity for a target that has a smaller binding pocket.

Substitution with aromatic residues (e.g., Phenylalanine, Tryptophan): This would introduce the possibility of π-π stacking or cation-π interactions, which could either enhance or diminish binding depending on the specific topology of the target's binding site.

Substitution with charged or polar residues (e.g., Aspartic Acid, Lysine, Asparagine): This would drastically alter the polarity and could introduce new hydrogen bonding or electrostatic interactions, fundamentally changing the binding mode and potentially the biological target itself.

The following table illustrates the potential impact of such substitutions on receptor binding affinity, based on general principles of SAR.

| Original Residue | Substitution | Potential Impact on Receptor Binding Affinity | Rationale |

| Leucine | Valine | Decrease | Reduced hydrophobic contact with the receptor. |

| Leucine | Phenylalanine | Variable | Potential for new aromatic interactions, but may introduce steric clashes. |

| Leucine | Aspartic Acid | Significant Decrease/Alteration | Introduction of a negative charge may disrupt binding in a hydrophobic pocket. |

| Leucine | Lysine | Significant Decrease/Alteration | Introduction of a positive charge may lead to electrostatic repulsion or unfavorable interactions. |

This table is illustrative and the actual impact would be target-dependent.

In the context of enzyme inhibition, if this compound were to act as a competitive inhibitor, the leucine side chains would be crucial for mimicking the natural substrate and fitting into the enzyme's active site. Any modification would likely alter the inhibitory constant (Ki).

Biological systems are inherently chiral, and thus the stereochemistry of a peptidomimetic is critical for its activity. This compound contains two chiral centers, at the α-carbons of each leucine residue. This gives rise to four possible stereoisomers: (L,L), (D,D), (L,D), and (D,L).

Furthermore, the chirality influences the conformational stability of the peptide backbone. The use of D-amino acids, for example, can induce different types of turns or secondary structures compared to their L-counterparts, which in turn affects the molecule's stability and binding affinity. The precise impact of each stereoisomer on conformational stability would require detailed spectroscopic or computational analysis.

The reduced amide bond, ψ[CH2NH], is a key feature of this compound. Its primary role is to impart resistance to enzymatic degradation by proteases, which typically cleave amide bonds. However, this modification also has significant conformational implications.

The replacement of the planar carbonyl group with a tetrahedral methylene (B1212753) group introduces greater flexibility into the peptide backbone. The ψ[CH2NH] linkage removes a hydrogen bond acceptor (the carbonyl oxygen) and introduces a protonated amine at physiological pH, making it a hydrogen bond donor.

Relationship between Conformational Preferences and Bioactivity Profiles

The increased flexibility conferred by the ψ[CH2NH] bond means that this compound can likely adopt a wider range of conformations in solution compared to its parent dipeptide, Boc-Leu-Leu-OH. While this flexibility can be advantageous for exploring the conformational space of a binding pocket, it can also be detrimental if the molecule does not readily adopt the specific "bioactive conformation" required for activity.

The bioactivity profile of this compound would be directly related to the energy landscape of its various conformations and the relative population of the bioactive conformer. It is a common strategy in drug design to introduce further constraints into such flexible molecules to lock them into their active shape, thereby increasing potency and selectivity.

Assessment of Physico-chemical Properties Relevant to Research Models (e.g., hydrophilicity, permeability in vitro)

The physicochemical properties of this compound are crucial for its utility in research and its potential as a therapeutic lead.

Permeability in vitro : The ability of a molecule to cross biological membranes is a key factor in its bioavailability. The permeability of this compound would be influenced by a trade-off between its increased hydrophilicity and its potential to interact with membrane transporters. The presence of two bulky leucine residues and the Boc protecting group contributes to its lipophilic character, which is generally favorable for passive diffusion across cell membranes. However, the positive charge on the reduced amide bond could hinder this process. In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays would be necessary to quantify this property.

The following table summarizes the expected physicochemical properties based on the structure.

| Property | Expected Characteristic | Rationale |

| Hydrophilicity | Moderately Hydrophilic | Balance between hydrophobic (Boc, Leu side chains) and hydrophilic (protonated ψ[CH2NH], carboxylate) groups. |

| Aqueous Solubility | Moderate | The presence of both polar and nonpolar moieties suggests moderate solubility in aqueous media. |

| In Vitro Permeability | Moderate to Low | The positive charge may limit passive diffusion, despite the presence of lipophilic groups. |

These are predicted properties and would require experimental verification.

Advanced Research Methodologies and Theoretical Implications

Development of Chemical Probes for Target Engagement and Pathway Analysis

The structural features of Boc-Leu-psi(CH2NH)Leu-OH make it an excellent scaffold for developing chemical probes. The replacement of the amide bond with a secondary amine introduces a site that is resistant to cleavage by common proteases, enhancing its stability in biological systems. nih.gov This stability is crucial for probes designed to trace biological pathways or quantify target engagement over time.

Researchers can modify the core Leu-psi(CH2NH)Leu structure by incorporating reporter tags, such as fluorescent molecules, biotin (B1667282), or isotopically labeled atoms. These tags allow for the direct visualization and quantification of the probe's interaction with its biological target. For instance, a fluorescently labeled version could be used in cellular imaging to map the subcellular localization of a target protein. Similarly, a biotinylated probe can be used in pull-down assays coupled with mass spectrometry to identify unknown binding partners.

The synthesis of such probes often involves solid-phase peptide synthesis techniques, where the reduced amide bond is introduced via the reductive alkylation of a resin-bound amine with a Boc-protected amino aldehyde. researchgate.netacs.org This method allows for the modular and efficient creation of a variety of probes with different reporter groups, facilitating comprehensive studies of protein function and pathway analysis.

Application in Rational Design of Conformationally Constrained Peptidomimetics

The rational design of peptidomimetics aims to create molecules that mimic the three-dimensional structure (pharmacophore) of a bioactive peptide to elicit a similar biological response. americanpharmaceuticalreview.comnih.gov The reduced amide bond, psi(CH2NH), is a key tool in this process. Unlike the planar and rigid native amide bond, the aminomethylene linker has greater conformational flexibility due to the sp3-hybridized carbon and nitrogen atoms. libretexts.org

Computational modeling is frequently used to predict the conformational preferences of peptidomimetics containing the psi(CH2NH) isostere. These predictions, combined with experimental data from techniques like NMR spectroscopy, guide the design of analogs with optimized shapes for binding to a specific biological target. diva-portal.org For example, the incorporation of this isostere has been used to convert peptide agonists into antagonists by altering the conformation presented to the receptor. researchgate.net

Strategies for High-Throughput Screening of Peptidomimetic Libraries for Novel Interactions

To discover new therapeutic leads, large collections of molecules, known as chemical libraries, are often tested against a biological target in a process called high-throughput screening (HTS). americanpharmaceuticalreview.com Peptidomimetic libraries containing the Leu-psi(CH2NH)Leu scaffold and its variations are valuable resources for identifying novel protein-protein interaction inhibitors. jove.com

The synthesis of these libraries is often accomplished using combinatorial chemistry on a solid support, such as beads. nih.govresearchgate.net Split-and-pool synthesis is one such method that allows for the rapid generation of millions of distinct compounds. jove.com In this process, a solid support is divided into multiple portions, a different building block is added to each, and then the portions are recombined. Repeating this process allows for the creation of a vast and diverse library. The use of robust synthetic methods, like the in-situ reductive alkylation to form the psi(CH2NH) bond, is essential for the successful construction of these libraries. nih.gov

Once synthesized, these libraries can be screened using various HTS platforms. acs.org Affinity selection-mass spectrometry (AS-MS) and bead-based screening technologies, such as fiber-optic array scanning technology (FAST), enable the rapid testing of millions of compounds to identify "hits" that bind to the target of interest. acs.orgnih.gov These hits can then be synthesized on a larger scale and further optimized to develop new drug candidates.

Synergistic Integration of Experimental Data with Computational Predictions in Peptidomimetic Discovery

The modern discovery of peptidomimetics relies heavily on the powerful synergy between computational modeling and experimental validation. peptida.itnih.gov For a molecule like this compound, this integration is crucial for understanding its behavior and optimizing its design.

Iterative Design Cycle:

Computational Prediction : The process often begins with in silico methods. nih.gov Molecular docking simulations can predict how a library of virtual compounds based on the Leu-psi(CH2NH)Leu scaffold might bind to the active site of a target protein. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by modeling the flexibility of both the ligand and the protein, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov

Experimental Validation : The most promising candidates identified through computational screening are then synthesized. nih.gov Their actual binding affinity and biological activity are measured using experimental assays. nih.gov Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the precise three-dimensional structure of the peptidomimetic bound to its target, providing definitive experimental validation of the binding mode. researchgate.net

Model Refinement : The experimental data is then used to refine the computational models. nih.gov Discrepancies between predicted and observed results can highlight inaccuracies in the initial models, leading to improved parameters and algorithms. This iterative cycle of prediction, synthesis, testing, and refinement accelerates the discovery process, enabling a more rational and efficient path to potent and selective peptidomimetics. diva-portal.orgnih.gov

This integrated approach has proven successful in various therapeutic areas, from developing enzyme inhibitors to designing novel materials. peptida.itnih.gov

Theoretical Contributions to Understanding Biomolecular Recognition Mechanisms

The study of psi(CH2NH) isosteres like the one in this compound provides fundamental insights into the principles of biomolecular recognition. umich.eduresearchgate.net By replacing the amide bond, researchers can deconstruct the specific contributions of different forces to the binding of a ligand to its receptor.

Key Theoretical Implications:

Hydrogen Bonding : A standard amide bond acts as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The psi(CH2NH) isostere removes the carbonyl oxygen, eliminating its ability to accept a hydrogen bond. u-tokyo.ac.jp However, it retains the N-H donor and introduces a more basic amine nitrogen. rsc.org Studying the binding affinities of these analogs helps quantify the importance of the lost hydrogen bond acceptance versus the altered donor characteristics, providing a clearer picture of the target's binding requirements. nih.gov

Electrostatics and Dipole Moments : The amide bond has a significant dipole moment. Replacing it with the aminomethylene group alters the local electrostatic potential of the molecule's backbone. nih.gov This change can dramatically affect interactions with polar residues in a protein's binding pocket. Theoretical calculations of these electrostatic potentials, when correlated with experimental binding data, help to build more accurate models of molecular recognition.

Conformational Entropy : The increased flexibility of the psi(CH2NH) bond can have complex effects on binding. While it allows the molecule to more easily adopt an optimal binding conformation (reducing the enthalpic penalty), it also comes at a cost of higher conformational entropy in the unbound state. The net effect on binding free energy (ΔG = ΔH - TΔS) depends on the specific system. Theoretical studies help to dissect these thermodynamic contributions, advancing our fundamental understanding of the energetics of protein-ligand interactions. nih.gov

By systematically substituting amide bonds with isosteres like psi(CH2NH), researchers can probe the energetic and structural requirements for molecular recognition, leading to more sophisticated and predictive theories in biochemistry and medicinal chemistry.

Q & A

Q. Why might ψ(CH₂NH) peptides exhibit poor solubility, and how can this be mitigated?

- Methodological Answer : Poor solubility often stems from hydrophobic residues (e.g., Leu). Strategies include:

- Backbone modification : Introduce polar groups (e.g., Lys, Arg) at termini.

- Solvent optimization : Use DMSO/cosolvents (PEG-400) or surfactants (Tween-80) in aqueous buffers.

- Salt screening : Test acetate vs. phosphate buffers to enhance ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.